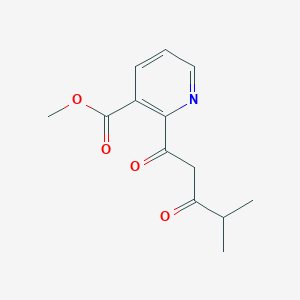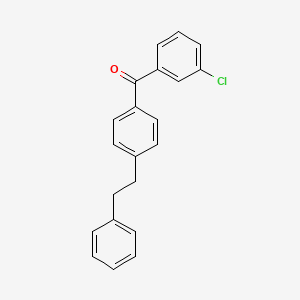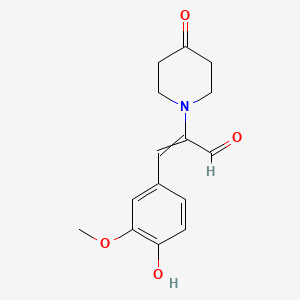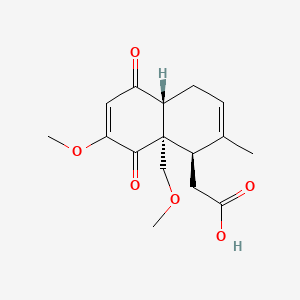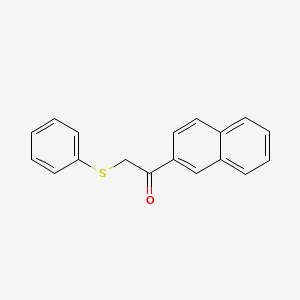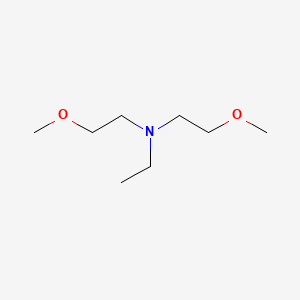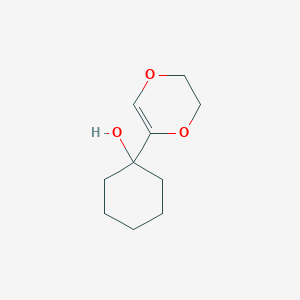
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- is a chemical compound that features a cyclohexanol moiety attached to a 5,6-dihydro-1,4-dioxin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- typically involves the reaction of cyclohexanol with a suitable dihydro-1,4-dioxin derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as an intermediate in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the dihydro-1,4-dioxin group.
Cyclohexanone: An oxidized form of cyclohexanol.
1,4-Dioxane: A related compound with a similar dioxin structure but lacking the cyclohexanol moiety.
Uniqueness
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- is unique due to the combination of the cyclohexanol and dihydro-1,4-dioxin groups, which may confer distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
101823-09-0 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-dioxin-5-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16O3/c11-10(4-2-1-3-5-10)9-8-12-6-7-13-9/h8,11H,1-7H2 |
Clave InChI |
HKRIFSZXSLZQIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=COCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


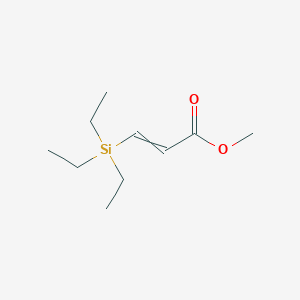
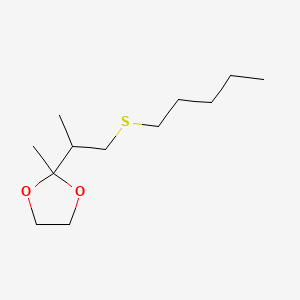
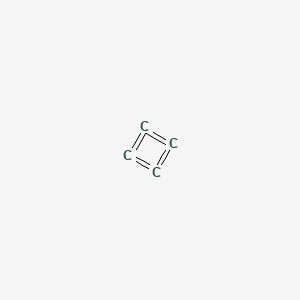
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
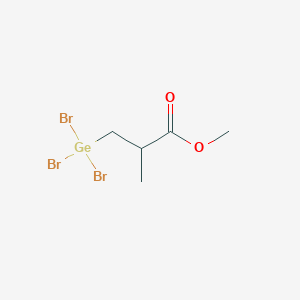
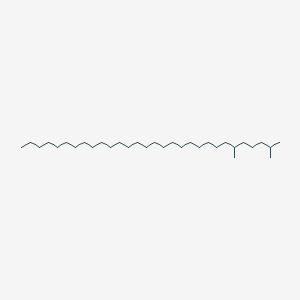
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
